molecular formula C15H14BrNO2 B6383619 3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261930-11-3

3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%

Cat. No. B6383619
CAS RN: 1261930-11-3
M. Wt: 320.18 g/mol
InChI Key: NAYPUXDCUJDPFM-UHFFFAOYSA-N
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Description

3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% (3-BECP) is an organic compound classified as an aromatic bromophenol. It is widely used in scientific research as a reagent, catalyst, and intermediate in organic synthesis. The compound has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments. Additionally, the paper will provide a list of potential future directions for research.

Mechanism of Action

3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% acts as an electron-withdrawing group, which increases the reactivity of the compound. It also has a strong affinity for hydrogen, which allows it to act as a catalyst in a variety of reactions. Additionally, the compound's aromatic structure makes it an effective intermediate in the production of other compounds.
Biochemical and Physiological Effects
3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has a weak inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses. Additionally, studies have suggested that the compound may be involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The primary advantage of using 3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% in laboratory experiments is its high reactivity and its ability to act as a catalyst in a variety of reactions. Additionally, the compound is relatively easy to synthesize and is readily available. However, the compound is toxic and should be handled with caution. Additionally, the compound is not water-soluble and must be used in an organic solvent.

Future Directions

The potential future directions for research on 3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% include further investigation into its biochemical and physiological effects, its potential applications in biochemistry and molecular biology, and its potential applications in the synthesis of pharmaceuticals, dyes and pigments, and specialty chemicals. Additionally, further research could be conducted into the compound's potential toxicity and its potential interactions with other compounds.

Synthesis Methods

3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% can be synthesized from the reaction of 3-bromo-5-chlorophenol and N-ethylaminocarbonyl chloride in the presence of a base. The reaction is conducted in dichloromethane at room temperature and the product is purified by column chromatography. The yield of the reaction is typically around 95%.

Scientific Research Applications

3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% is primarily used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as an intermediate in the production of other compounds. It is also used in the synthesis of pharmaceuticals, in the production of dyes and pigments, and in the synthesis of specialty chemicals. Additionally, 3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has been studied for its potential applications in biochemistry and molecular biology.

properties

IUPAC Name

3-(3-bromo-5-hydroxyphenyl)-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-2-17-15(19)11-5-3-4-10(6-11)12-7-13(16)9-14(18)8-12/h3-9,18H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYPUXDCUJDPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686456
Record name 3'-Bromo-N-ethyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261930-11-3
Record name 3'-Bromo-N-ethyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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